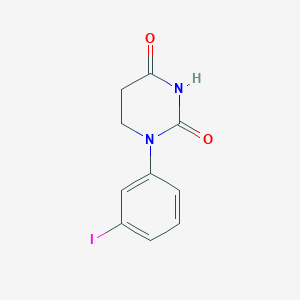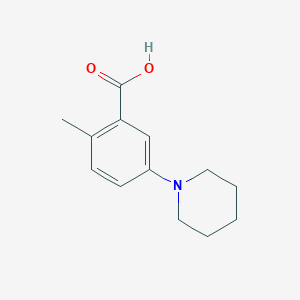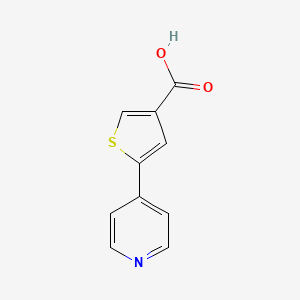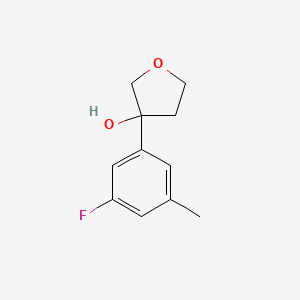
1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Evaluation : Udayakumar, Gowsika, and Pandurangan (2017) reported the synthesis and characterization of new dihydropyrimidine-2,4(1H,3H)-dione derivatives, evaluating their cytotoxicity against the A431 cancer cell line. This suggests potential applications in cancer research (Udayakumar, Gowsika, & Pandurangan, 2017).
Alkylation and Acylation Studies : Rutkauskas and Beresnevicius (2002) explored the alkylation and acylation of similar dihydropyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds (Rutkauskas & Beresnevicius, 2002).
Supramolecular Assemblies : Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their co-crystallization with 1,10-diaza-18-crown-6, leading to the formation of 2D and 3D hydrogen-bonded supramolecular networks. This highlights their potential in the development of novel supramolecular structures (Fonari et al., 2004).
Facile Synthesis for Medicinal Chemistry : Rajack et al. (2013) developed a new method for synthesizing dihydropyrimidinones/thiones, which are useful in medicinal chemistry. Their method uses cellulose sulfuric acid as a catalyst, highlighting a potential application in green chemistry (Rajack et al., 2013).
Crystal and Molecular Structure Analysis : Wolska and Herold (2002) reported on the crystal and molecular structures of 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives, providing insights into the structural aspects of these compounds (Wolska & Herold, 2002).
Solid-phase Synthesis : Kolodziej and Hamper (1996) prepared a series of 5,6-dihydropyrimidine-2,4-diones using solid-phase organic chemistry, a technique useful in the pharmaceutical industry for the efficient synthesis of complex molecules (Kolodziej & Hamper, 1996).
Synthesis as Antioxidant Agents : Cahyana, Liandi, and Zaky (2020) synthesized pyrimido [4,5-d] pyrimidine derivatives and tested their activity as antioxidants, indicating potential applications in the development of new antioxidant compounds (Cahyana, Liandi, & Zaky, 2020).
properties
IUPAC Name |
1-(3-iodophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXFESTKZVVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine](/img/structure/B7937887.png)
amine](/img/structure/B7937889.png)

amine](/img/structure/B7937904.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclohexanamine](/img/structure/B7937912.png)

